Ambocin

Übersicht

Beschreibung

Ambocin is a synthetic compound that has been developed to mimic the effects of the naturally occurring compound Ambrosia artemisiifolia, which is a plant found in the Mediterranean region. Ambocin has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Wissenschaftliche Forschungsanwendungen

1. Drug Use Evaluation in Healthcare Settings

- Study Overview : A study at Ambo Hospital in Ethiopia assessed the rational use of gentamycin, an antibiotic, in healthcare settings (Gelaw et al., 2014). The study highlighted the importance of drug use evaluations in improving medication use processes and patient outcomes.

2. DNA Binding and Antitumor Properties

- Research Insights : Actinomycin D, an antibiotic and antitumor drug, has been studied for its DNA binding properties and clinical applications in treating certain tumors (Takusagawa et al., 1982). This research sheds light on the mechanisms by which certain drugs interact with DNA, which could be relevant to understanding Ambocin's action if it has similar properties.

3. Antimicrobial Use in Livestock and Environmental Impact

- Environmental Concerns : The study on antimicrobial use on Canadian dairy farms by Saini et al. (2012) highlights the broader context of antibiotic use in agriculture and its implications for drug resistance and environmental health (Saini et al., 2012).

4. Antimicrobial Resistance and Public Health

- Global Challenge : A review by Kosiyaporn et al. (2020) focused on the knowledge and awareness of antibiotic use and antimicrobial resistance in the general population (Kosiyaporn et al., 2020). This is crucial for understanding the societal impact of antibiotic usage and developing strategies to combat resistance.

5. Placebo Effects in Clinical Research

- Clinical Trials and Ethics : Placebo effects and their ethical implications in clinical research, as discussed by Benedetti (2014) and De Deyn and D'Hooge (1996), are important considerations in drug development and testing (Benedetti, 2014), (De Deyn & D'Hooge, 1996).

Eigenschaften

IUPAC Name |

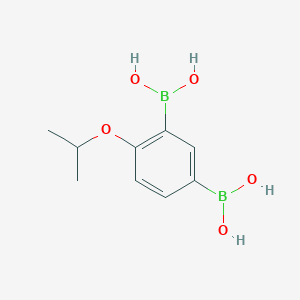

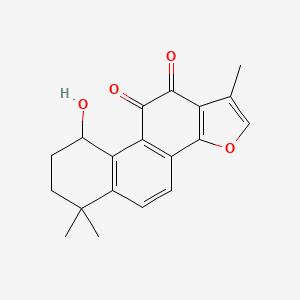

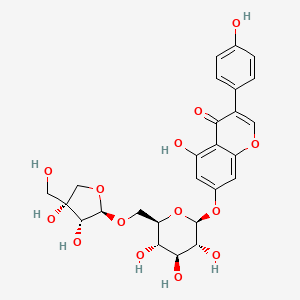

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-9-26(35)10-38-25(23(26)34)37-8-17-20(31)21(32)22(33)24(40-17)39-13-5-15(29)18-16(6-13)36-7-14(19(18)30)11-1-3-12(28)4-2-11/h1-7,17,20-25,27-29,31-35H,8-10H2/t17-,20-,21+,22-,23+,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJMURXRQMFKJC-JEQMPJCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910607 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ambocin | |

CAS RN |

108044-05-9 | |

| Record name | Ambocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108044059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of ambocin?

A2: Ambocin is also known as genistein-7-O-β-D-apiofuranosyl-(1→6)-O-β-D-glucopyranoside. [] While its exact molecular weight may vary slightly depending on isotopic abundance, it can be calculated from its molecular formula. Spectroscopic data like NMR, IR, and UV can be found in relevant literature focusing on its isolation and characterization.

Q2: How does the presence of glycosylation in ambocin influence its antioxidant activity compared to non-glycosylated isoflavones?

A3: Based on DFT studies, ambocin, a glycosylated isoflavone, exhibits higher antioxidant activity compared to genistein and biochanin A, which are non-glycosylated isoflavones. [] This suggests that the presence of the apiosyl-glucoside moiety at the 7-position of the isoflavone structure contributes significantly to its radical scavenging capacity. The study suggests that flavonoids with 7-glycosylation could be responsible for antioxidant enhancement. []

Q3: What are the potential benefits of Tongmai formula related to the presence of ambocin?

A4: Tongmai Formula (TMF) contains a complex mixture of isoflavonoids, including ambocin. [] While ambocin itself might have poor absorption across the intestinal epithelium, its presence within the TMF alongside other isoflavonoids could potentially influence its bioavailability and bioactivity through synergistic effects. [] Further research is needed to fully understand the role of ambocin within the context of the complete TMF and its effects on the human body.

Q4: What methods are used to study the absorption and transport of ambocin?

A5: Researchers utilize human intestinal epithelial (Caco-2) cell monolayer models to study the permeability and transport characteristics of ambocin and other isoflavonoids. [] This in vitro model mimics the intestinal barrier and allows for the assessment of compound absorption from the apical (AP) to the basolateral (BL) side, simulating the passage from the intestine into the bloodstream. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly employed to quantify ambocin and determine its transport parameters. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.